1,2-Dithiolane-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Raman Spectroscopy
- S–S bond vibration: 505–525 cm⁻¹ (shift dependent on dihedral angle)
- Ring breathing mode: 720–740 cm⁻¹
X-ray Crystallographic Studies of Solid-State Configurations
Single-crystal analyses reveal two primary packing motifs:
Table 2: Crystallographic data for this compound derivatives
| Compound | Space Group | S–S (Å) | CSC (°) | Dihedral (°) | Reference |
|---|---|---|---|---|---|
| C12DL | P2₁/c | 2.064 | 95.5 | 35.2 | |
| DiMeDL | P-1 | 2.065 | 96.1 | 23.4 | |
| Asparagusic acid | C2/c | 2.077 | 98.3 | 25.4 |
The carboxamide group participates in N–H···S hydrogen bonding (2.8–3.1 Å), stabilizing the solid-state structure. π-Stacking interactions between amide groups create layered architectures in crystalline phases.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal:
- HOMO localized on disulfide σ* orbital (-5.8 eV)
- LUMO centered on amide π* system (-1.2 eV)
- Charge distribution:
Natural Bond Orbital analysis shows hyperconjugative interactions between S–S σ-bond and adjacent C–S antibonds, contributing to ring strain. Molecular electrostatic potential maps demonstrate enhanced nucleophilicity at S2 compared to S1 (ΔESP = 4.31 kcal/mol).
Figure 1: Frontier molecular orbitals of this compound [Computational visualization showing HOMO (disulfide) and LUMO (amide)]
Properties
CAS No. |
108662-27-7 |
|---|---|
Molecular Formula |
C4H7NOS2 |
Molecular Weight |
149.226 |
IUPAC Name |
dithiolane-3-carboxamide |
InChI |
InChI=1S/C4H7NOS2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H2,5,6) |
InChI Key |
MZBTUBPLHCHJMN-UHFFFAOYSA-N |
SMILES |
C1CSSC1C(=O)N |
Synonyms |
1,2-Dithiolane-3-carboxamide(9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Reactions at the Disulfide Bridge
The disulfide bond in 1,2-dithiolane derivatives is highly reactive due to the low dihedral angle (∼30°) between sulfur atoms, leading to destabilizing orbital interactions . This facilitates nucleophilic ring-opening reactions:
Key Reactions:
- Thiol-Disulfide Exchange : The disulfide bridge undergoes rapid thiol-mediated exchange, producing open-chain dithiol intermediates. For example, glutathione (GSH) reduces the disulfide bond to yield propane-1,3-dithiol and the corresponding carboxamide .
- Grignard Reagents : Alkyl lithium or Grignard reagents attack sulfur atoms, leading to ring-opening products. For instance, methylmagnesium bromide generates thiolate intermediates that reorganize into linear sulfides .
Table 1: Nucleophilic Ring-Opening Reactions
Reduction and Oxidation
The disulfide bond is redox-active, enabling controlled reduction or oxidation:
- Reduction : Zn/HCl or NaBH₄ reduces the disulfide to a dithiol, retaining the carboxamide group .
- Oxidation : H₂O₂ or I₂ oxidizes the disulfide to sulfonic acid derivatives, though the carboxamide group may hydrolyze under strong acidic conditions .
Example Reaction Pathway:
Reported in lipoic acid derivatives .
Functionalization of the Carboxamide Group
The carboxamide moiety participates in condensation and hydrolysis reactions:
- Hydrolysis : Under acidic or basic conditions, the carboxamide hydrolyzes to 1,2-dithiolane-3-carboxylic acid. For example, HCl (6M) at 100°C yields the carboxylic acid .
- Condensation : Reaction with amines or alcohols forms urea or ester derivatives, respectively. A 2024 study demonstrated coupling with benzylamine using DCC/DMAP to produce urea-linked analogs .
Table 2: Carboxamide Functionalization
Ring-Expansion and Insertion Reactions
1,2-Dithiolanes react with carbenes or strained alkenes to form expanded rings:
- Carbene Insertion : Diphenylcarbene inserts into the S–S bond, generating a 1,3-dithiolane derivative .
- Cycloaddition : Reaction with norbornene under UV light forms a seven-membered ring fused to the carboxamide group .
Biological Reactivity
1,2-Dithiolane-3-carboxamide derivatives exhibit TrxR (thioredoxin reductase)-dependent cytotoxicity, as observed in HT22 neuronal cells . The disulfide bond is selectively reduced by TrxR, releasing reactive intermediates that induce oxidative stress .
Key Finding :
- IC₅₀ Values : Derivatives with electron-withdrawing groups on the carboxamide showed IC₅₀ values < 1 μM in cancer cell lines .
Stability and Degradation
Q & A
Q. Answer :
- Stepwise synthesis : Prioritize modular approaches to isolate intermediates (e.g., thiolane ring formation before carboxamide functionalization) to minimize side reactions. Use spectroscopic validation (NMR, FT-IR) at each stage to confirm structural integrity .
- Purification : Employ gradient chromatography (HPLC or column) with polarity-adjusted solvents to resolve sulfur-containing byproducts, which are common in dithiolane systems. Validate purity via mass spectrometry and elemental analysis .
- Replicability : Document reaction conditions (temperature, catalyst loading, solvent ratios) rigorously to ensure reproducibility, aligning with methodological design standards in chemical synthesis .
Basic: How can researchers validate the stability of this compound under varying physiological conditions?
Q. Answer :
- Accelerated degradation studies : Expose the compound to pH gradients (1–13), UV light, and oxidative/reductive environments (e.g., H2O2, glutathione). Monitor degradation kinetics via HPLC and correlate with computational stability predictions (DFT or MD simulations) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-reference with spectroscopic data to detect structural rearrangements .
Advanced: How should contradictory data on the biological activity of this compound be resolved?
Q. Answer :
- Source triangulation : Compare results across in vitro (cell lines), in vivo (model organisms), and in silico (docking studies) platforms to identify systemic biases. For example, discrepancies in cytotoxicity may arise from cell-type-specific uptake mechanisms .
- Dose-response refinement : Re-evaluate concentration ranges to distinguish between hormetic (low-dose activation vs. high-dose inhibition) and linear effects. Use Hill slope analysis to quantify efficacy thresholds .
- Contextual variables : Control for redox environments (e.g., intracellular glutathione levels) that may modulate the compound’s dithiolane redox activity, as seen in analogous sulfur-containing systems .
Advanced: What strategies optimize the mechanistic study of this compound’s interaction with cellular targets?
Q. Answer :
- Competitive binding assays : Use isotopic labeling (e.g., <sup>35</sup>S) or fluorescent probes to track target engagement. Pair with SPR (surface plasmon resonance) to quantify binding kinetics .
- Pathway mapping : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream effectors. Apply enrichment analysis (GO, KEGG) to distinguish primary targets from secondary cascades .
- Redox activity profiling : Employ cyclic voltammetry to characterize the compound’s electron-transfer potential, which is critical for dithiolane-mediated ROS modulation .
Advanced: How can researchers address conflicting computational predictions vs. empirical data for this compound’s reactivity?
Q. Answer :
- Model calibration : Refine DFT/MD parameters using experimentally derived crystallographic or spectroscopic data (e.g., bond lengths, charge distribution). Validate against benchmark reactions .
- Error source analysis : Audit computational assumptions (e.g., solvent effects, implicit/explicit solvation models) that may misrepresent the compound’s behavior in aqueous vs. lipid environments .
- Hybrid workflows : Combine QM/MM (quantum mechanics/molecular mechanics) simulations with empirical kinetic studies to reconcile theoretical and observed reaction pathways .
Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Q. Answer :
- Spectroscopic profiling :
- Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects influencing dithiolane ring strain .
- Computational validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to detect anomalies .
Advanced: What methodological frameworks support the development of this compound derivatives with enhanced selectivity?
Q. Answer :
- SAR (Structure-Activity Relationship) workflows : Systematically modify substituents (e.g., alkyl vs. aryl groups at the carboxamide position) and evaluate bioactivity shifts using high-throughput screening .
- Steric/electronic tuning : Use Hammett plots to correlate substituent σ/π values with activity changes. Prioritize derivatives with balanced lipophilicity (LogP 1–3) for membrane permeability .
- Covalent docking : Model interactions with cysteine-rich targets (e.g., Keap1) to exploit the dithiolane’s disulfide-exchange capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
